(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid
CAS No.: 99951-00-5
Cat. No.: VC2150718
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 99951-00-5 |
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Molecular Formula | C8H8N4O3 |
Molecular Weight | 208.17 g/mol |
IUPAC Name | 2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid |
Standard InChI | InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11) |
Standard InChI Key | CGAFFDYYFREHLJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O |
Canonical SMILES | CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O |
Introduction
Molecular Characteristics
Physical and Chemical Properties
The physical and chemical properties of (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid are influenced by its molecular structure and functional groups. Although comprehensive experimental data on all properties is limited in the available sources, some key properties can be identified or inferred:
The compound likely exhibits amphoteric properties due to the presence of both acidic (carboxylic acid) and basic (nitrogen atoms in the heterocyclic rings) functional groups. The hydroxyl group at position 7 and the carboxylic acid group in the acetic acid moiety can both donate protons, making them potential sites for deprotonation in basic conditions.
Structural Analysis
The structural arrangement of (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid contributes significantly to its chemical behavior. The fused ring system creates a planar heterocyclic core with extended π-conjugation, which can influence its electronic properties and potential for intermolecular interactions.
The position of the hydroxyl group at C-7 likely affects the electronic distribution within the pyrimidine ring, potentially influencing the reactivity of adjacent positions. Similarly, the methyl group at position 5 provides slight electron-donating effects that can modify the electronic character of the pyrimidine ring.
The acetic acid substituent at position 2 of the triazole ring extends from the core structure and provides a flexible side chain with acidic properties. This group may participate in various chemical reactions, including esterification, amide formation, and salt formation with bases.
Synthesis and Production
Production Considerations
The production of (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid at scale would require careful consideration of several factors:
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Reaction conditions: Temperature, pressure, and pH would need to be carefully controlled to ensure high yields and purity.
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Purification methods: Appropriate techniques such as recrystallization, column chromatography, or preparative HPLC might be necessary to obtain the compound in high purity.
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Analytical methods: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) would be essential for characterizing the product and confirming its structure and purity.
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Scale-up challenges: As with many complex heterocyclic compounds, scaling up the synthesis from laboratory to production scale might present challenges in terms of heat transfer, mixing, and reaction time optimization.
Chemical Reactivity
Functional Group Reactivity
The reactivity of (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is largely determined by its functional groups:
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Hydroxyl group (-OH): The hydroxyl group at position 7 can participate in:
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Hydrogen bonding
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Esterification reactions
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Oxidation to form a ketone
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Nucleophilic substitution reactions
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Carboxylic acid group (-COOH): The acetic acid moiety can undergo:
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Esterification with alcohols
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Amide formation with amines
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Reduction to form an alcohol
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Salt formation with bases
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Triazolopyrimidine core: The heterocyclic core may participate in:
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Electrophilic aromatic substitution reactions
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Nucleophilic aromatic substitution reactions
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Coordination with metal ions through nitrogen atoms
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Common Reactions
Based on its structure, (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid may participate in various chemical reactions. For triazolopyrimidine compounds with similar functional groups, common reactions include:
Reaction Type | Description | Potential Products |
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Esterification | Reaction of the carboxylic acid group with alcohols | Esters of various chain lengths |
Amide Formation | Reaction of the carboxylic acid with amines | Amides with various substituents |
Hydroxyl Modification | Substitution or derivatization of the hydroxyl group | Ethers, esters, or oxidized products |
Salt Formation | Reaction with bases to form the carboxylate salt | Metal or ammonium salts |
Complexation | Coordination with metal ions through N atoms | Metal complexes with various coordination geometries |
The compound has been reported to be used as a reactant in the synthesis of compounds that inhibit dihydroorotate dehydrogenase, indicating its utility in creating biologically active molecules.
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid:
Current Research and Future Directions
Recent Studies
Based on the available search results, (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid has been utilized in several research contexts:
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As a reactant in the synthesis of compounds that inhibit dihydroorotate dehydrogenase, which may have applications in antimalarial research.
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In investigations of compounds with potential antiviral properties, particularly those that may inhibit viral RNA polymerase interactions.
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In studies exploring binding to HIV TAR RNA, suggesting potential applications in antiviral research.
These applications highlight the compound's versatility as a building block for developing biologically active molecules.
Research Gaps and Opportunities
Several research opportunities remain for (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid:
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Comprehensive Characterization: More detailed studies of its physical, chemical, and spectroscopic properties would enhance understanding of its behavior in various contexts.
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Synthetic Methodology Development: Improved and more efficient synthetic routes could facilitate access to this compound and its derivatives.
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Structure-Activity Relationships: Systematic modification of its structure could lead to the discovery of derivatives with enhanced biological activities.
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Mechanism of Action Studies: More detailed investigations of how this compound and its derivatives interact with biological targets could inform drug discovery efforts.
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Materials Applications: Exploration of potential applications in materials science, leveraging the compound's electronic and structural properties.
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